(3-Bromophenyl)(2,2-diethoxyethyl)sulfane
Description
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organosulfur compound featuring a bromine substituent at the meta position of the phenyl ring and a 2,2-diethoxyethyl sulfide moiety. The diethoxyethyl group enhances solubility in organic solvents, making it a versatile intermediate in heterocyclic synthesis, such as benzothiophene derivatives .
Properties
IUPAC Name |
1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQTTCHAQKKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618377 | |
| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-29-4 | |
| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 3-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfur atom can form bonds with various nucleophiles. These interactions can lead to the formation of new chemical entities with potential biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism :
- The bromine position (ortho, meta, para) significantly influences reactivity. For example, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane undergoes cyclization with polyphosphoric acid (PPA) to form 7-bromobenzo[b]thiophene, a key intermediate in pharmaceuticals . The meta isomer may exhibit distinct cyclization pathways due to electronic effects, though experimental data is lacking.
- Para-substituted analogs (e.g., 4-bromo) are more stable under storage but may exhibit slower reaction kinetics in electrophilic substitutions compared to ortho isomers .
Functional Group Variations: Replacement of bromine with chlorine (as in the 4-chloro derivative) reduces molecular weight and alters lipophilicity, impacting bioavailability in drug design .
Synthetic Utility :
- Diethoxyethyl sulfides are commonly used in C–H activation and cross-coupling reactions. For example, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane serves as a substrate for palladium-catalyzed couplings to form biaryl structures .
- The meta-bromo variant may participate in similar reactions, but steric hindrance from the bromine position could affect regioselectivity.
Biological Activity
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various domains, including medicine and material science.
Chemical Structure and Properties
The compound consists of a bromophenyl group linked to a diethoxyethyl sulfide moiety. Its molecular structure allows for various chemical transformations, making it a versatile tool in synthetic chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The bromophenyl group can engage in electrophilic aromatic substitution reactions , while the sulfur atom can form bonds with nucleophiles, facilitating redox reactions. These interactions can lead to the formation of new chemical entities with potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Effects
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), which are known to play critical roles in cancer cell death.
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
| Mechanism | Interaction with kinases; ROS generation | , , |
Applications in Research and Industry
- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Ongoing research is exploring its potential therapeutic properties, particularly in treating infections and cancer.
- Material Science : Its unique chemical properties are being investigated for applications in developing new materials with specialized functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
